molecular formula C35H19N7Na4O12S4 B13809691 Benzenesulfonic acid, 4,4',4'',4'''-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt CAS No. 59895-79-3

Benzenesulfonic acid, 4,4',4'',4'''-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt

Cat. No.: B13809691
CAS No.: 59895-79-3
M. Wt: 949.8 g/mol
InChI Key: ALGXFKWNZFUOCI-UHFFFAOYSA-J
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Description

This compound is a highly functionalized benzenesulfonic acid derivative featuring a central pyridine-triazine scaffold. The structure includes four benzenesulfonic acid groups linked via a 2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl) core, with tetrasodium counterions enhancing its water solubility. Its high acidity (from sulfonic acid groups) and structural rigidity distinguish it from simpler benzenesulfonic acid derivatives .

Properties

CAS No.

59895-79-3

Molecular Formula

C35H19N7Na4O12S4

Molecular Weight

949.8 g/mol

IUPAC Name

tetrasodium;4-[3-[2-[5,6-bis(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-4-yl]-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate

InChI

InChI=1S/C35H23N7O12S4.4Na/c43-55(44,45)25-9-1-20(2-10-25)30-32(22-5-13-27(14-6-22)57(49,50)51)39-41-34(37-30)24-17-18-36-29(19-24)35-38-31(21-3-11-26(12-4-21)56(46,47)48)33(40-42-35)23-7-15-28(16-8-23)58(52,53)54;;;;/h1-19H,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4

InChI Key

ALGXFKWNZFUOCI-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1C2=C(N=NC(=N2)C3=CC(=NC=C3)C4=NC(=C(N=N4)C5=CC=C(C=C5)S(=O)(=O)[O-])C6=CC=C(C=C6)S(=O)(=O)[O-])C7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of the Heterocyclic Core

  • Pyridine and Triazine Assembly: The 2,4-pyridinediyl bis(1,2,4-triazine) scaffold is typically constructed via cyclization reactions involving amidines or hydrazines with nitriles or other nitrogen-containing precursors under controlled conditions, often using dehydrating agents or catalysts.

  • Functionalization: The triazine rings can be selectively functionalized at the 3,5,6 positions by nucleophilic aromatic substitution or electrophilic aromatic substitution, depending on the substituents present.

Introduction of Benzenesulfonic Acid Groups

  • Sulfonation: Aromatic sulfonic acid groups are commonly introduced by sulfonation of aromatic rings using reagents such as fuming sulfuric acid (oleum) or chlorosulfonic acid under controlled temperature to achieve regioselectivity.

  • Pre-functionalized Aromatic Units: Alternatively, pre-sulfonated benzene derivatives (e.g., benzenesulfonic acid or its sodium salt) can be coupled to the heterocyclic core through cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, especially if the heterocycle bears suitable leaving groups (e.g., halides).

Salt Formation

  • The free sulfonic acid groups are neutralized with sodium hydroxide or sodium carbonate to form the tetrasodium salt, improving solubility and stability.

Proposed Preparation Method for the Target Compound

Based on analogous compounds and standard synthetic organic chemistry protocols, the preparation can be outlined as follows:

Step Reaction Type Conditions/Notes
1 Synthesis of 2,4-pyridinediyl bis(1,2,4-triazine) core Cyclization of appropriate precursors under reflux in polar solvents (e.g., DMF or DMSO) with dehydrating agents.
2 Functionalization with halogen substituents at positions for coupling Electrophilic halogenation (e.g., bromination) to introduce leaving groups for cross-coupling.
3 Cross-coupling with pre-sulfonated benzene derivatives Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling using benzenesulfonic acid derivatives bearing boronic acid or amine groups.
4 Sulfonation (if not pre-sulfonated) Controlled sulfonation with chlorosulfonic acid at low temperature to avoid over-sulfonation or degradation.
5 Neutralization to tetrasodium salt Treatment with sodium hydroxide aqueous solution to convert sulfonic acid groups to sodium sulfonate salts.
6 Purification Crystallization or chromatographic purification to isolate the pure tetrasodium salt.

Comparative Table of Related Compounds and Preparation Approaches

Compound Name Preparation Highlights Molecular Weight (g/mol) Reference Source
Benzenesulfonic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, tetrasodium salt Porphyrin core sulfonation; sulfonation of meso-phenyl groups; tetrasodium salt formation 935.0 PubChem CID 135398549
Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt Amination of dichlorotriazine with sulfanilic acid derivatives; monosodium salt formation N/A PubChem CID 27687
4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt xhydrate Hydration state variation of porphyrin sulfonates; similar synthetic approach as above 1040.9 PubChem CID 135797807

Research Findings and Literature Insights

  • The sulfonation of aromatic heterocycles is a well-studied process, with regioselectivity largely dependent on electronic effects and steric hindrance.

  • Cross-coupling reactions enable the assembly of complex sulfonated aromatic systems, especially when direct sulfonation is challenging or leads to mixtures.

  • Neutralization to sodium salts enhances water solubility, which is critical for applications in catalysis, dyes, or biochemical probes.

  • The presence of multiple triazine and pyridine rings suggests potential for coordination chemistry applications, which influences synthetic route choices to preserve functional groups.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted aromatic compounds .

Scientific Research Applications

Benzenesulfonic acid, 4,4',4'',4'''-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt is a complex organosulfur compound with a variety of scientific research applications. This article will explore its applications across different fields, including chemistry, biology, medicine, and industry.

Chemistry

Benzenesulfonic acid is widely used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It can undergo several types of reactions:

  • Oxidation : Forms sulfonic acid derivatives.
  • Reduction : Converts sulfonic acid groups to sulfonates.
  • Substitution : Aromatic rings can undergo electrophilic substitution reactions.

This compound also serves as a building block for synthesizing more complex molecules due to its multiple reactive sites.

Biology

In biological research, this compound is utilized in biochemical assays and as a component in buffer solutions. Its ability to interact with proteins through ionic bonds allows it to modulate various biochemical pathways and cellular processes.

Medicine

Research is ongoing into the potential therapeutic properties of benzenesulfonic acid. Its role as a drug delivery agent is particularly noteworthy due to its solubility and ability to form complexes with various biomolecules.

Industry

The compound finds applications in the production of detergents, dyes, and other industrial chemicals. Its properties enhance the effectiveness of these products by improving solubility and reactivity.

Case Study 1: Use in Drug Delivery Systems

A study investigated the use of benzenesulfonic acid as a drug delivery agent for anticancer drugs. The results indicated that the compound could effectively encapsulate drugs, enhancing their solubility and bioavailability in biological systems.

Case Study 2: Biochemical Assays

In another research project, benzenesulfonic acid was employed in enzyme-linked immunosorbent assays (ELISA). The compound's ability to stabilize proteins improved assay sensitivity and reliability.

Case Study 3: Industrial Applications

A case study on the use of benzenesulfonic acid in detergent formulations showed that its inclusion significantly increased cleaning efficiency compared to traditional formulations without this compound.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4,4’,4’‘,4’‘’-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Applications Notable Properties
Target Compound Pyridine-triazine bis(triazine) Tetrasodium sulfonate, triazine, pyridine MOFs, catalysis, sensors High solubility (tetrasodium salt), multiple coordination sites, strong acidity
Stilbene-linked derivative (CAS 16470-24-9) Ethenediyl (stilbene) bridge Triazine, sulfonate, hydroxyethylamino Fluorescent brightening (e.g., C.I. Fluorescent Brightener 220) High molecular weight (1165 g/mol), UV activity, water solubility
Phosphorus-linked tetrasodium salt (CAS 169829-24-7) Phosphinidyne and propanediyl linkers Phosphorus-based linker, sulfonate MOFs, catalysis Thermal stability, porosity, rigid architecture
Simple benzenesulfonic acid Single benzene ring Sulfonic acid Pharmaceuticals, chemical synthesis Low molecular weight (158.17 g/mol), pKa = -2.8, high acidity

Research Findings and Data Tables

Table 1: Physical Properties Comparison

Property Target Compound Stilbene-linked (CAS 16470-24-9) Phosphorus-linked (CAS 169829-24-7) Simple Benzenesulfonic Acid
Molecular Weight ~1,500 (estimated) 1,165.04 ~1,200 (estimated) 158.17
Solubility High (tetrasodium salt) High (tetrasodium salt) Moderate (tetrasodium salt) High in water/alcohols
pKa ~-3 (sulfonic acid) ~-3 (sulfonic acid) ~-3 (sulfonic acid) -2.8
Thermal Stability Moderate Moderate High Low

Table 2: Application Performance

Application Target Compound Stilbene-linked Phosphorus-linked
MOF Porosity High (N-rich sites) Low (non-porous) Moderate (phosphorus rigidity)
Catalytic Acidity Excellent Poor Moderate
Optical Brightening Limited Excellent None

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing this compound, and what are critical reaction parameters to optimize yield?

  • The compound’s synthesis likely involves multi-step condensation reactions between pyridine-linked triazine precursors and benzenesulfonic acid derivatives. Key parameters include:

  • Temperature control : Maintain 60–80°C to avoid premature decomposition of reactive intermediates .
  • pH adjustment : Use buffered conditions (pH 6–8) to stabilize sulfonate groups during coupling .
  • Catalyst selection : Transition metal catalysts (e.g., Cu(I)) may enhance triazine ring formation .
    • Purification typically involves ion-exchange chromatography to isolate the tetrasodium salt form .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic characterization :

  • ¹H/¹³C NMR : Verify aromatic proton environments (δ 7–8 ppm for benzenesulfonate) and pyridine/triazine backbone signals .
  • FT-IR : Confirm sulfonate stretching vibrations (~1180–1120 cm⁻¹) and triazine ring modes (~1500 cm⁻¹) .
    • Elemental analysis : Validate sodium content (tetrasodium salt) via ICP-MS or flame photometry .

Q. What solvent systems are compatible with this compound for experimental applications?

  • High solubility in water : Due to sulfonate groups, aqueous solutions (≥10 mM) are stable at neutral pH .
  • Limited organic solubility : Use polar aprotic solvents (DMF, DMSO) for reactions requiring non-aqueous conditions .
  • Avoid acidic media : Protonation of sulfonate groups below pH 3 may precipitate the compound .

Advanced Research Questions

Q. How do reaction conditions influence the compound’s stability during catalytic or photochemical studies?

  • Thermal stability : Decomposition observed >120°C via TGA; avoid prolonged heating in solution .
  • Photodegradation : UV exposure (λ < 300 nm) cleaves azo linkages in analogous triazine derivatives—use amber glassware for light-sensitive experiments .
  • Redox sensitivity : The pyridine-triazine core may undergo reversible reduction (e.g., with Na₂S₂O₄), altering electronic properties .

Q. What analytical methods resolve contradictions in reported toxicity data for benzenesulfonic acid derivatives?

  • In vitro assays : Conduct MTT assays on human cell lines (e.g., HEK293) to assess acute cytotoxicity, noting discrepancies between pure compound vs. commercial mixtures .
  • Ecotoxicity profiling : Use Daphnia magna or algae models to evaluate aquatic toxicity, comparing NOEC values against structurally similar sulfonates (e.g., LD₅₀ = 75 mg/kg in birds for benzenesulfonic acid) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?

  • Docking simulations : Map sulfonate and triazine moieties to binding pockets in proteins (e.g., human serum albumin) using AutoDock Vina .
  • DFT calculations : Analyze charge distribution to predict redox behavior or ligand-DNA intercalation potential .

Comparative Analysis of Analogues

Compound Key Features Distinctive Properties
This compound Tetrasodium salt; pyridine-triazine core with four sulfonatesHigh water solubility (>500 mg/mL); potential for multi-site coordination in metal complexes
Acid Yellow 17 Disodium azo-triazole sulfonateLower thermal stability (decomposes at 90°C); used as a textile dye
4-Aminobenzenesulfonic acid Single sulfonate group with amine substituentIntermediate in drug synthesis; forms stable diazonium salts

Methodological Notes

  • Contradiction handling : When conflicting data arise (e.g., stability in acidic media), replicate experiments under standardized conditions (pH, ionic strength) and validate via orthogonal techniques (HPLC, NMR) .
  • Safety protocols : Despite limited toxicity data, handle as a irritant (wear gloves, goggles) and avoid inhalation of powdered form .

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